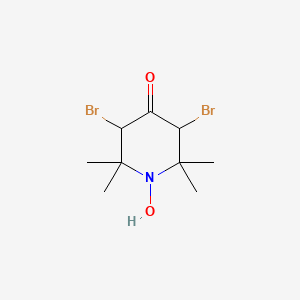
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is an organic compound with the molecular formula C9H15Br2NO It is a derivative of piperidinone, characterized by the presence of two bromine atoms at the 3 and 5 positions, a hydroxyl group at the 1 position, and four methyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one typically involves the bromination of 2,2,6,6-tetramethylpiperidin-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted piperidinone derivatives with various functional groups.
科学的研究の応用
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction .
類似化合物との比較
Similar Compounds
3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Lacks the hydroxyl group at the 1 position.
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one: Lacks the bromine atoms at the 3 and 5 positions.
2,2,6,6-Tetramethylpiperidin-4-one: Lacks both the bromine atoms and the hydroxyl group.
Uniqueness
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
66314-86-1 |
|---|---|
分子式 |
C9H15Br2NO2 |
分子量 |
329.03 g/mol |
IUPAC名 |
3,5-dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H15Br2NO2/c1-8(2)6(10)5(13)7(11)9(3,4)12(8)14/h6-7,14H,1-4H3 |
InChIキー |
LIAOQMDOLHMEGN-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(=O)C(C(N1O)(C)C)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


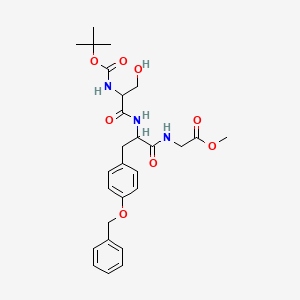
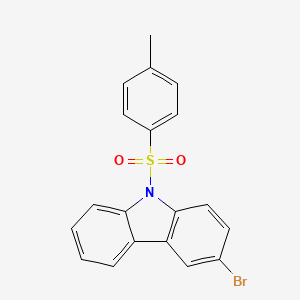
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
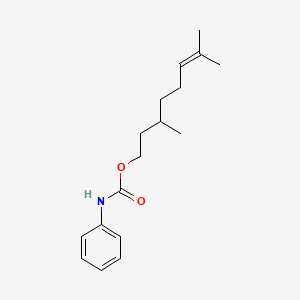
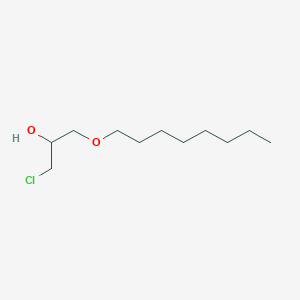
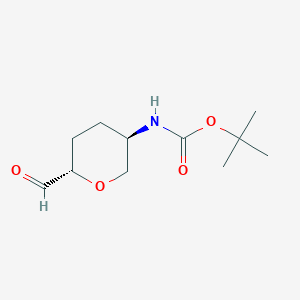

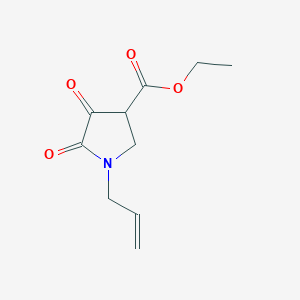
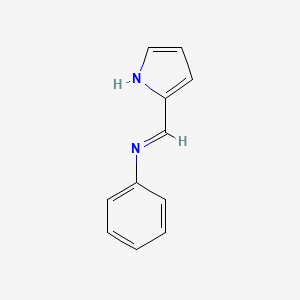


![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)
